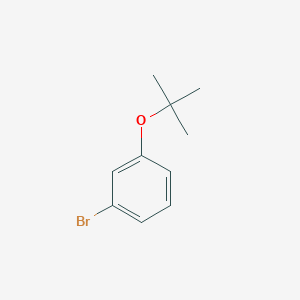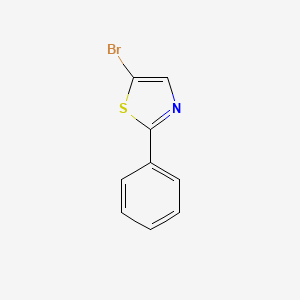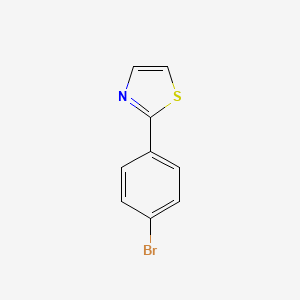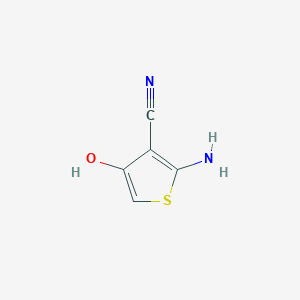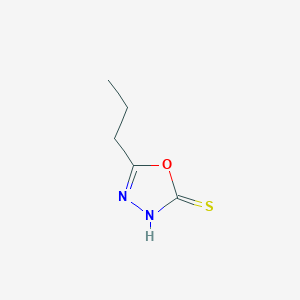
5-Propyl-1,3,4-oxadiazole-2-thiol
Overview
Description
5-Propyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and a sulfur atom within a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 1,3,4-oxadiazole derivatives, including 5-Propyl-1,3,4-oxadiazole-2-thiol, are often enzymes and proteins that contribute to disease progression . For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit enzymes such as acetylcholinesterase , which plays a crucial role in neurological disorders like Alzheimer’s disease .
Mode of Action
The mode of action of this compound involves its interaction with these target enzymes or proteins. The compound binds to the active sites of these targets, inhibiting their function and leading to therapeutic effects . For example, in the case of acetylcholinesterase inhibitors, the compound prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and improving nerve signal transmission .
Biochemical Pathways
The biochemical pathways affected by this compound depend on its specific targets. For instance, if the compound acts as an acetylcholinesterase inhibitor, it would affect the cholinergic pathway, which is involved in memory and learning processes . By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, enhancing cholinergic transmission and potentially alleviating symptoms of diseases like Alzheimer’s .
Result of Action
The result of this compound’s action at the molecular and cellular level would be the inhibition of its target enzymes or proteins, leading to changes in the associated biochemical pathways . For example, as an acetylcholinesterase inhibitor, the compound could increase acetylcholine levels in the synaptic cleft, enhancing nerve signal transmission .
Biochemical Analysis
Biochemical Properties
5-Propyl-1,3,4-oxadiazole-2-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in cancer cell proliferation . The compound interacts with nucleic acids, enzymes, and globular proteins, forming stable complexes that inhibit their activity. For instance, it has been observed to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Additionally, it affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit their function. For example, it binds to the active site of thymidylate synthase, preventing the enzyme from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in DNA synthesis . This inhibition leads to DNA damage and cell death in rapidly proliferating cancer cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of the compound can be influenced by factors such as storage conditions and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits . Therefore, careful dosage optimization is crucial to maximize the therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further metabolized into more reactive species that exert biological effects . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic activation . The metabolic flux and levels of metabolites can influence the overall efficacy and toxicity of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it affects gene expression and DNA synthesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route for 5-Propyl-1,3,4-oxadiazole-2-thiol involves the reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The general steps are as follows:
Reaction with Carbon Disulfide: Acylhydrazide reacts with carbon disulfide in the presence of a base (such as potassium hydroxide) in an alcohol solvent (like ethanol).
Cyclization: The intermediate product undergoes cyclization to form the oxadiazole ring.
Acidification: The reaction mixture is acidified to precipitate the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Formed through nucleophilic substitution reactions.
Complex Heterocycles: Formed through further cyclization reactions.
Scientific Research Applications
5-Propyl-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thiol: A closely related compound with similar chemical properties and biological activities.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Another derivative with a phenyl group instead of a propyl group, exhibiting different biological activities.
5-Methyl-1,3,4-oxadiazole-2-thiol: A derivative with a methyl group, used in various chemical and biological studies.
Uniqueness
5-Propyl-1,3,4-oxadiazole-2-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
5-propyl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-4-6-7-5(9)8-4/h2-3H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLNEZCHGZGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545364 | |
| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31130-16-2 | |
| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


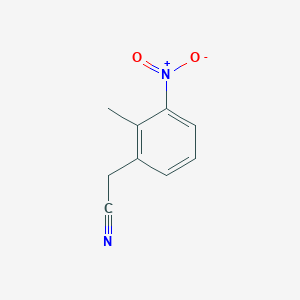


![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)
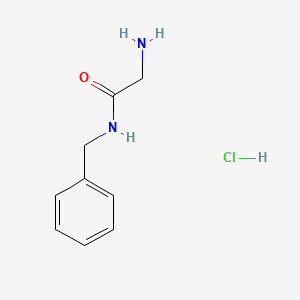
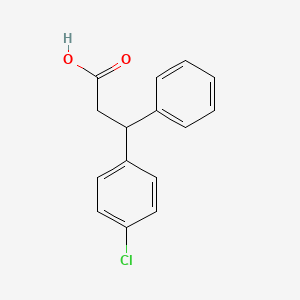
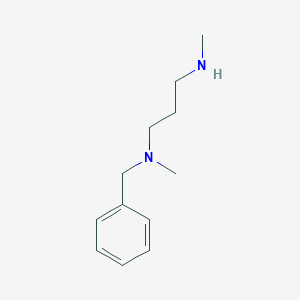


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
